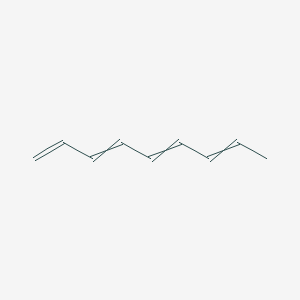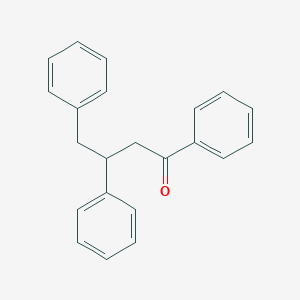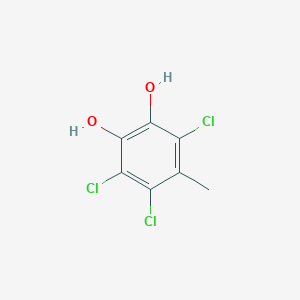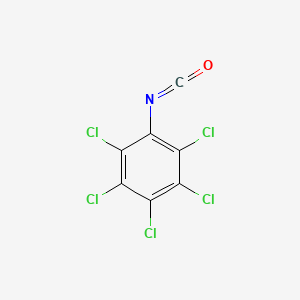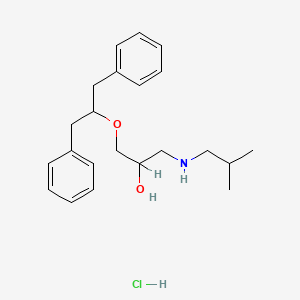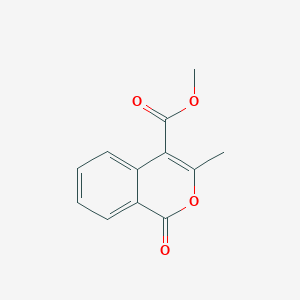
Methyl 3-methyl-1-oxo-1H-2-benzopyran-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-methyl-1-oxo-1H-2-benzopyran-4-carboxylate is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. This compound, in particular, is characterized by its unique structure, which includes a benzopyran ring system with a methyl group and a carboxylate ester functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methyl-1-oxo-1H-2-benzopyran-4-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of methyl (o-methoxycarbonylbenzylthio)acetate via Dieckmann cyclization . This reaction typically requires the use of a base such as sodium ethoxide in an anhydrous ethanol solvent under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, microwave-assisted synthesis has been explored for the efficient production of benzopyran derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-methyl-1-oxo-1H-2-benzopyran-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Methyl 3-methyl-1-oxo-1H-2-benzopyran-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and antioxidant agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of methyl 3-methyl-1-oxo-1H-2-benzopyran-4-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. Additionally, its antioxidant properties can be attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-oxo-2H-pyran-3-carboxylate: Similar in structure but lacks the benzopyran ring.
1-Oxo-1H-2-benzopyran-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxylate ester.
Methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate: Contains a sulfur atom in the ring structure.
Uniqueness
Methyl 3-methyl-1-oxo-1H-2-benzopyran-4-carboxylate is unique due to its specific substitution pattern on the benzopyran ring, which imparts distinct chemical and biological properties. Its combination of a methyl group and a carboxylate ester functional group makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Propriétés
Numéro CAS |
25113-15-9 |
|---|---|
Formule moléculaire |
C12H10O4 |
Poids moléculaire |
218.20 g/mol |
Nom IUPAC |
methyl 3-methyl-1-oxoisochromene-4-carboxylate |
InChI |
InChI=1S/C12H10O4/c1-7-10(12(14)15-2)8-5-3-4-6-9(8)11(13)16-7/h3-6H,1-2H3 |
Clé InChI |
UNCZULCNPWXOHJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2C(=O)O1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


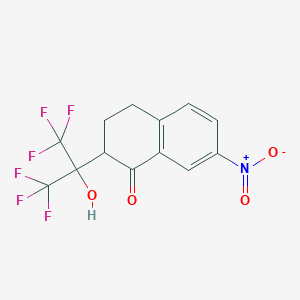
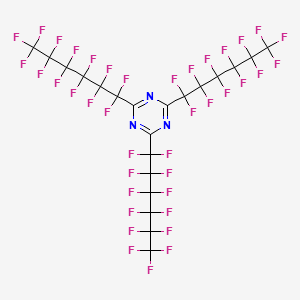
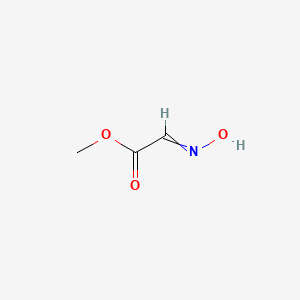
![1,1'-(2,3-Dimethylbutane-2,3-diyl)bis[4-(propan-2-yl)benzene]](/img/structure/B14684371.png)
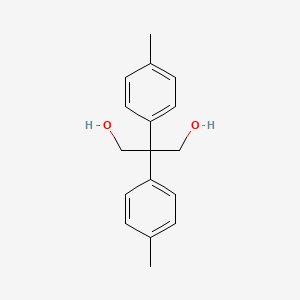


![2-{[(Acetyloxy)(hydroxy)phosphoryl]oxy}-N,N,N-trimethylethan-1-aminium](/img/structure/B14684389.png)
